molecular formula C13H9NO2 B130769 3-Nitro-9H-fluorene CAS No. 5397-37-5

3-Nitro-9H-fluorene

Cat. No. B130769
CAS RN: 5397-37-5
M. Wt: 211.22 g/mol
InChI Key: CKAGNBSBBQJLCI-UHFFFAOYSA-N
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Description

3-Nitro-9H-fluorene is a chemical compound with the molecular formula C13H9NO2 . It has an average mass of 211.216 Da and a monoisotopic mass of 211.063324 Da .


Synthesis Analysis

The synthesis of fluorene derivatives, including 3-Nitro-9H-fluorene, has been described in various scientific papers . One approach involves the selective synthesis of both alkylated and alkenylated fluorenes using a single SNS ligand derived nickel complex . Another method involves the aerobic oxidation of 9H-fluorenes under ambient conditions in the presence of KOH in THF .


Molecular Structure Analysis

3-Nitro-9H-fluorene contains a total of 27 bonds, including 18 non-H bonds, 14 multiple bonds, 1 rotatable bond, 2 double bonds, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 2 nine-membered rings, and 1 nitro group (aromatic) .


Chemical Reactions Analysis

While specific chemical reactions involving 3-Nitro-9H-fluorene are not detailed in the search results, the compound’s synthesis involves chemical reactions such as acceptorless dehydrogenation and a borrowing hydrogen approach .


Physical And Chemical Properties Analysis

3-Nitro-9H-fluorene has a density of 1.3±0.1 g/cm3, a boiling point of 382.4±21.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C . It has an enthalpy of vaporization of 60.6±3.0 kJ/mol and a flash point of 190.6±14.9 °C . The compound has a molar refractivity of 60.3±0.3 cm3 and a molar volume of 160.2±3.0 cm3 .

Scientific Research Applications

Synthesis and Fluorescence Probes

3-Nitro-9H-fluorene has been used in the synthesis of N-substituted 2-amino-9,9-dialkylfluorenes, which are promising candidates for fluorescence probes in femtosecond solvation dynamics. These compounds can be synthesized by palladium-catalyzed substitution with amines, and 2-N,N-Dimethylamino-7-nitro-9H-fluorene can be obtained through reductive amination (Saroja et al., 2004).

Polymer Synthesis

In polymer science, 3-Nitro-9H-fluorene derivatives have been used to synthesize novel polyimides with enhanced solubility and thermal stability. These polymers exhibit a favorable balance of physical and thermal properties (Mehdipour‐Ataei & Nazari, 2012).

Atmospheric Oxidation Studies

The compound has been studied in the context of atmospheric chemistry, particularly in the photooxidation of volatile organic compounds. Research has shown that fluorene can be oxidized by activated radicals like Cl and NO3, leading to the formation of secondary pollutants with potentially toxic properties (Ding et al., 2020).

Optical Properties and Fluorescence

The synthesis and optical properties of 2,7-Dibromo-4-amino-9H-fluorene, a derivative of 3-Nitro-9H-fluorene, have been investigated. The compound exhibits specific optical properties, including a low optical band gap, making it significant for optical and fluorescence applications (Jiang Shan-sha, 2015).

Molecular Actuators and Photoisomerization

2-Nitro-9-(2,2,2-triphenylethylidene)fluorene has been studied as a light-driven molecular motor, with potential applications in molecular actuators. It demonstrates polarized photoisomerization, highlighting its potential in controlled spatial reorientation (Ismail et al., 2011).

Safety And Hazards

While specific safety data for 3-Nitro-9H-fluorene was not found, safety data for fluorene indicates that it may form combustible dust concentrations in air . It is recommended to store it in a well-ventilated place and keep the container tightly closed . It is also noted to be very toxic to aquatic life with long-lasting effects .

Future Directions

Future research could focus on expanding the synthetic utility of fluorene derivatives, including 3-Nitro-9H-fluorene . For instance, an antimalarial drug analogue, benflumetol, was synthesized, and various post-modifications of alkylated fluorenes to their corresponding epoxides, amino alcohols, and boronate esters were demonstrated .

properties

IUPAC Name

3-nitro-9H-fluorene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO2/c15-14(16)11-6-5-10-7-9-3-1-2-4-12(9)13(10)8-11/h1-6,8H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKAGNBSBBQJLCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)[N+](=O)[O-])C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40202263
Record name 3-Nitrofluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40202263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Nitro-9H-fluorene

CAS RN

5397-37-5
Record name 3-Nitro-9H-fluorene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5397-37-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Nitrofluorene
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005397375
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC3016
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3016
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Record name 3-Nitrofluorene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
N Zengin, H Göksu, F Şen - Chemosphere, 2021 - Elsevier
… 6-nitro-2,3-dihydrobenzo[b][1,4]dioxine (1), 3-nitro-9H-fluorene (5), and 2-chloro-5-nitropyridine (9) were transformed to respective amine compounds (2, 6, 10) with the yields higher …
Number of citations: 7 www.sciencedirect.com
H Göksu, H Can, K Şendil, MS Gültekin… - Applied Catalysis A …, 2014 - Elsevier
… The rGO-Co 30 Pd 70 catalysts were also active in catalyzing the tandem reduction of 2-nitro-naphthyl (11), 3-nitro-9H-fluorene (13) and 2-chloro-5-nitropyridine (15) compounds. They …
Number of citations: 54 www.sciencedirect.com
H Göksu, N Zengin, H Burhan, K Cellat, F Şen - Scientific reports, 2020 - nature.com
… The PdCu@MWCNT NPs were also active in catalyzing hydrolysis of NaBH 4 and hydrogenation of 2-chloro-5-nitropyridine (17), 2-nitro-naphthyl (19), 3-nitro-9H-fluorene (21) and 6-…
Number of citations: 24 www.nature.com
H Goksu, SF Ho, O Metin, K Korkmaz… - ACS …, 2014 - ACS Publications
We report a facile synthesis of monodisperse NiPd alloy nanoparticles (NPs) and their assembly on graphene (G) to catalyze the tandem dehydrogenation of ammonia borane (AB) and …
Number of citations: 217 pubs.acs.org
H Göksu, B Çelik, Y Yıldız, F Şen, B Kılbaş - ChemistrySelect, 2016 - Wiley Online Library
Superior carbon nanotube furnished CoPd (CoPd@CNT) nanoparticles (NPs) were reproducibly and easily produced by sonochemical double solvent reduction method in a mild …
Ö Metin, H Can, K Şendil, MS Gültekin - Journal of colloid and interface …, 2017 - Elsevier
… [email protected]/Pd catalyzed transfer hydrogenation was also effective in the reduction of more complex aromatic nitro compounds such as 2-nitro-naphthyl (11), 3-nitro-9H-fluorene (…
Number of citations: 57 www.sciencedirect.com

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